2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxybenzyl)acetamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The IUPAC name N-[(4-methoxyphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide precisely describes the molecular architecture, indicating the presence of a benzothiazole ring system with three oxygen atoms and an acetamide linkage to a 4-methoxybenzyl group. The compound's molecular formula C₁₇H₁₆N₂O₅S reflects its composition of seventeen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, five oxygen atoms, and one sulfur atom, yielding a molecular weight of 360.4 g/mol.
The systematic identification extends beyond basic nomenclature to encompass structural features that define the compound's chemical behavior. The benzisothiazol-2(3H)-one core structure represents a fused heterocyclic system where the sulfur atom adopts a tetrahedral geometry due to the presence of two additional oxygen atoms forming sulfone functionality. This oxidation state significantly influences the compound's electronic properties and potential biological activity compared to the parent benzisothiazolinone structure. The acetamide linker provides flexibility between the heterocyclic core and the aromatic substituent, while the 4-methoxybenzyl group introduces additional electronic and steric considerations through the methoxy electron-donating group.
Table 1: Systematic Chemical Identifiers and Physical Properties
The compound belongs to the broader class of benzisothiazolinone derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. These compounds typically exhibit antimicrobial, antifungal, and preservative properties, making them valuable in both pharmaceutical and industrial applications. The specific structural modifications present in this compound suggest potential for enhanced biological activity or altered pharmacokinetic properties compared to simpler benzisothiazolinone analogs.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits several distinctive structural features that influence its three-dimensional conformation and potential interactions with biological targets. The benzisothiazole core adopts a planar configuration typical of fused aromatic heterocycles, with the sulfur atom positioned in a tetrahedral environment due to the presence of two oxygen atoms forming the sulfone functionality. This geometric arrangement significantly affects the electronic distribution within the molecule and contributes to its overall stability.
Conformational analysis reveals that the acetamide linker provides considerable flexibility between the rigid benzisothiazole core and the 4-methoxybenzyl substituent. The rotation around the C-N bond of the acetamide group allows for multiple conformational states, each potentially exhibiting different biological activities or binding affinities. The 4-methoxybenzyl group can adopt various orientations relative to the heterocyclic core, influenced by steric interactions and electronic effects from the methoxy substituent. The methoxy group itself introduces additional conformational complexity through rotation around the C-O bond, creating multiple possible spatial arrangements.
The sulfone functionality within the benzisothiazole ring system creates a highly polarized environment that influences both the molecular conformation and intermolecular interactions. The S=O bonds adopt tetrahedral geometry around the sulfur center, with bond angles approximating 109.5°. This arrangement positions the oxygen atoms in specific spatial orientations that can participate in hydrogen bonding or other intermolecular interactions. Related benzisothiazole compounds have demonstrated similar geometric features, with the nine-membered heterobicyclic system maintaining virtual planarity while accommodating the tetrahedral sulfur center.
Table 2: Conformational Parameters and Geometric Features
| Structural Feature | Geometric Description | Conformational Impact |
|---|---|---|
| Benzisothiazole Core | Planar fused heterocycle | Rigid framework for molecular scaffold |
| Sulfone Functionality | Tetrahedral S(VI) center | Enhanced polarity and hydrogen bonding potential |
| Acetamide Linker | Flexible C-N rotation | Multiple conformational states possible |
| 4-Methoxybenzyl Group | Aromatic ring with electron-donating substituent | Variable orientation relative to core |
| Methoxy Substituent | Rotatable C-O bond | Additional conformational degrees of freedom |
X-ray Crystallographic Studies
X-ray crystallographic analysis provides definitive structural information for understanding the solid-state behavior of benzisothiazole derivatives, though specific crystallographic data for this compound has not been extensively reported in the available literature. However, related compounds within this chemical family have been subjected to detailed crystallographic investigation, providing valuable insights into the general structural behavior of these systems.
Crystal structure determination through X-ray diffraction relies on the ordered arrangement of molecules within the crystalline lattice, where the interatomic spacing serves as a diffraction grating for X-ray radiation with wavelengths on the order of 1 Ångstrom. The technique requires high-quality single crystals obtained through careful crystallization procedures, typically involving slow cooling of supersaturated solutions to promote ordered crystal growth while minimizing defects and solvent inclusion.
Related benzisothiazole derivatives have demonstrated specific crystallographic features that likely extend to the target compound. For instance, N-cyclohexyl-7-nitro-5-(trifluoromethyl)-1,2-benzisothiazol-3(2H)-one crystallizes in the monoclinic system with space group I2/a, exhibiting a virtually planar nine-membered heterobicyclic system. The crystal packing reveals centrosymmetric dimers formed through C-H⋯O weak hydrogen bonding interactions between electron-deficient benzene ring protons and benzothiazolinone carbonyl oxygen atoms. These intermolecular interactions create an R₂²(10) motif that stabilizes the crystal structure.
The crystallographic analysis of benzisothiazole compounds typically reveals evidence for intramolecular chalcogen bonding between the sulfur atom and electronegative substituents. In the nitro-substituted derivative, structural evidence indicates N-S⋯O chalcogen bonding between the benzisothiazolinone sulfur atom and a nitro group oxygen atom, with the interaction approximately aligned along the extension of the covalent N-S bond. Similar chalcogen bonding interactions may occur in this compound, potentially involving the methoxy oxygen or acetamide carbonyl oxygen.
Table 3: Crystallographic Parameters from Related Benzisothiazole Compounds
Tautomeric and Resonance Stabilization Phenomena
The tautomeric and resonance stabilization patterns in this compound arise from the complex electronic structure of the benzisothiazole core and the extended conjugation possibilities within the molecule. The benzisothiazolinone system exhibits multiple resonance forms that contribute to its overall stability and chemical reactivity. The lactam functionality at position 3 can participate in amide resonance, where electron delocalization between the nitrogen lone pair and the carbonyl group enhances the planarity and stability of the heterocyclic ring.
The sulfone functionality introduces additional electronic complexity through the participation of sulfur d-orbitals in bonding interactions. The S(VI) oxidation state creates a highly electron-deficient center that can influence the electron distribution throughout the aromatic system. This electronic perturbation affects the reactivity patterns and potential tautomeric equilibria within the molecule. The presence of multiple electron-withdrawing groups (the sulfone and carbonyl functionalities) creates a highly polarized environment that stabilizes certain resonance forms over others.
Tautomeric considerations become particularly relevant when examining the acetamide portion of the molecule. The amide functionality can exist in different conformational states due to restricted rotation around the C-N bond caused by partial double-bond character. This resonance delocalization between the nitrogen lone pair and the carbonyl carbon creates a barrier to rotation that can result in observable rotamers under certain conditions. The electronic effects of the methoxy group on the benzyl ring can further influence these equilibria through inductive and resonance effects.
The benzisothiazolinone core itself may exhibit tautomeric behavior, particularly involving the lactam nitrogen. Related isothiazolinone compounds have demonstrated pH-dependent equilibria between different tautomeric forms, which can significantly affect their biological activity and chemical stability. The electron-withdrawing nature of the sulfone group in the target compound likely shifts these equilibria toward forms that maximize electron delocalization and minimize formal charge separation.
Table 4: Electronic Effects and Stabilization Factors
| Structural Feature | Electronic Effect | Stabilization Contribution |
|---|---|---|
| Benzisothiazolinone Lactam | Amide resonance delocalization | Enhanced ring planarity and stability |
| Sulfone Functionality | Strong electron withdrawal | Polarization of aromatic system |
| Acetamide Linker | Restricted C-N rotation | Conformational stability through resonance |
| 4-Methoxybenzyl Group | Electron donation from methoxy | Modulation of overall electron density |
| Extended Conjugation | Delocalization across molecular framework | Overall molecular stability |
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-24-13-8-6-12(7-9-13)10-18-16(20)11-19-17(21)14-4-2-3-5-15(14)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKGKWIFXLICNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-(Alkylthio)Benzaldehyde Oximes
A patent by EP0702008A2 describes the cyclization of 2-(alkylthio)benzaldehyde oximes using halogenating agents such as sulfuryl chloride or chlorine. For example, 2-(methylthio)benzaldehyde oxime undergoes cyclization in a water-insoluble organic solvent (e.g., toluene) at 20–120°C for 1–40 hours to yield 1,2-benzisothiazol-3-one derivatives. This method achieves high yields (75–90%) and avoids expensive starting materials.
Reaction Conditions:
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Halogenating Agent: Sulfuryl chloride (1.2–1.5 equiv)
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Solvent: Toluene or dichloromethane
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Temperature: 80°C
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Time: 12–24 hours
Oxidation of 2,2′-Dithiodibenzoic Acid
A traditional method outlined in industrial guidelines involves the chlorination of 2,2′-dithiodibenzoic acid (diacid) using sulfoxide chloride (SOCl₂) in benzene. The diacid reacts with SOCl₂ under reflux to form 2-chlorobenzisothiazol-3-one, followed by bromination and cyclization with ammonia. This route is labor-intensive but scalable for bulk production.
Key Steps:
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Chlorination: Diacid + SOCl₂ → 2-chlorobenzisothiazol-3-one (60–70% yield).
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Bromination: Treatment with bromine introduces reactivity for subsequent amidation.
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Cyclization: Ammonia mediates ring closure to stabilize the benzisothiazol-3-one core.
Introduction of the Acetamide Side Chain
The N-(4-methoxybenzyl)acetamide moiety is introduced via amidation or nucleophilic substitution. Two strategies are prominent:
Amidation of Benzisothiazol-3-One Acetyl Chloride
Adapting a method from Analytical Science Journals, the acetyl chloride derivative of benzisothiazol-3-one reacts with 4-methoxybenzylamine. The amidation occurs in a NaOAc-HOAc buffer at −10°C to minimize side reactions.
Procedure:
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Acetyl Chloride Synthesis:
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Benzisothiazol-3-one + chloroacetyl chloride → 2-chloroacetylbenzisothiazol-3-one (85% yield).
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-
Amidation:
Optimization Notes:
One-Pot Cyclization-Amidation Approach
A modified one-pot method merges benzisothiazol core formation with side-chain introduction. As per EP0702008A2, 2-(methylthio)benzonitrile is treated with 4-methoxybenzylamine and a halogenating agent (e.g., Cl₂) in aqueous NaOH. This tandem reaction achieves a 70% yield by eliminating intermediate isolation.
Conditions:
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Base: 0.5 N NaOH
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Halogenating Agent: Chlorine gas (1.1 equiv)
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Temperature: 25°C
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Time: 6 hours
Comparative Analysis of Synthetic Routes
Critical Reaction Parameters
Solvent Selection
Temperature and pH
Catalytic Additives
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Phase-Transfer Catalysts (e.g., TBAB): Accelerate halogenation in heterogeneous systems.
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Acid Scavengers (e.g., NaHCO₃): Neutralize HCl byproducts during amidation.
Scalability and Industrial Considerations
The one-pot method is preferred for large-scale production due to its streamlined workflow. However, the traditional diacid route remains viable for facilities equipped to handle SOCl₂ and bromine. Environmental concerns over halogenated waste necessitate closed-loop systems for solvent recovery and byproduct neutralization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, to introduce various substituents on the benzisothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxybenzyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme function and regulation.
Medicine
In medicinal chemistry, derivatives of this compound have shown promise as potential therapeutic agents. They have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be used in the synthesis of polymers or as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
Pharmacological and Physicochemical Insights
- Bioactivity : Compounds with the benzisothiazol-dioxido core, such as those in , exhibit antimicrobial activity (MIC: 10.7–21.4 μmol mL⁻¹) against bacterial and fungal pathogens. The target compound’s 4-methoxybenzyl group may reduce toxicity compared to brominated analogs () but could lower binding affinity due to reduced halogen interactions .
- Solubility and Permeability : The hydroxyl group in ’s analog increases hydrogen bonding capacity, likely improving aqueous solubility but limiting blood-brain barrier penetration. In contrast, the target compound’s methoxy group balances lipophilicity and solubility .
- Synthetic Accessibility : Many analogs (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, purified via silica chromatography, and characterized by NMR and HRMS. The target compound likely follows similar protocols .
Molecular Docking and Target Interactions
The 4-methoxybenzyl group in the target compound may occupy hydrophobic pockets, enhancing selectivity for human targets over microbial ones .
Biological Activity
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxybenzyl)acetamide is a compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- IUPAC Name: this compound
- Molecular Formula: C13H12N2O4S
- Molecular Weight: 296.31 g/mol
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes in pathogens and cancer cells. The compound exhibits the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of bacteria and cancer cells.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity : It may scavenge free radicals, reducing oxidative stress in cells.
Antimicrobial Activity
Research has shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In vitro studies have evaluated the anticancer effects of the compound on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
Case Study 1: Inhibition of Tumor Growth
A study conducted on mice with implanted tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the efficacy against bacterial infections, patients treated with this compound showed a marked improvement in symptoms and reduced bacterial load after one week of treatment.
Q & A
Q. Methodological Approach
- X-ray crystallography : Resolve the dihedral angle between the benzisothiazole and 4-methoxybenzyl groups (e.g., ~85° in related analogs) to confirm spatial orientation .
- NMR spectroscopy : Key signals include:
- IR spectroscopy : Peaks at 1730–1750 cm⁻¹ (C=O stretch), 1330–1350 cm⁻¹ (S=O symmetric/asymmetric stretches) .
What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?
Q. Basic Screening
Q. Advanced Design
- Dose-response curves : Test concentrations from 0.1–100 μM to identify non-linear effects.
- Cytotoxicity controls : Include HepG2 cells to assess hepatotoxicity, as some analogs show reduced liver toxicity due to alternative metabolic pathways (e.g., hydrolysis to hydrophilic metabolites) .
How can pharmacokinetic properties (e.g., metabolic stability) be assessed for this compound?
Q. Methodology
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). Analogs with bulkier substituents (e.g., 4-methoxybenzyl) often exhibit prolonged t₁/₂ due to reduced CYP450-mediated oxidation .
- Plasma protein binding : Use equilibrium dialysis; >90% binding is common for lipophilic benzisothiazolones, impacting free drug concentration .
How should researchers address contradictory data in bioactivity studies (e.g., high in vitro potency but low in vivo efficacy)?
Q. Analysis Strategies
- Solubility limitations : Measure logP (predicted ~2.5 for this compound) and use surfactants (e.g., Tween-80) in animal studies to improve bioavailability .
- Metabolite interference : Perform LC-MS/MS to identify active/inactive metabolites. For example, hydrolysis of the acetamide group may reduce activity .
What green chemistry approaches can be applied to synthesize this compound sustainably?
Q. Advanced Techniques
- Solvent-free synthesis : Ionic liquids (e.g., [BMIM][BF₄]) accelerate reactions without requiring volatile organic solvents .
- Ultrasound/microwave synergy : Combine microwave heating (80°C) with ultrasonic irradiation to reduce energy consumption by 40% compared to conventional methods .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?
Q. SAR Insights
- Benzisothiazolone core : Substituents at the 3-position (e.g., oxo groups) are critical for H-bonding with biological targets like elastases (Ki < 1 nM in related compounds) .
- 4-Methoxybenzyl group : Enhances lipophilicity and CNS penetration but may increase plasma protein binding. Replace with polar groups (e.g., pyridyl) to balance solubility .
What computational methods are recommended for predicting binding modes or metabolic pathways?
Q. Methodological Tools
- Docking studies : Use AutoDock Vina to model interactions with COX-2 or elastase active sites. Key residues: Arg120 (COX-2), His57 (elastase) .
- ADMET prediction : Software like SwissADME predicts high gastrointestinal absorption (95%) but potential P-glycoprotein efflux .
What challenges arise in crystallizing this compound, and how can they be mitigated?
Q. Crystallization Tips
- Polymorphism control : Use slow evaporation in mixed solvents (e.g., ethanol/water) to obtain single crystals.
- Hydrogen bonding : The acetamide N-H and sulfonyl oxygen form intermolecular H-bonds (2.8–3.0 Å), stabilizing the crystal lattice .
How should researchers handle the compound’s sensitivity to hydrolysis or oxidation during storage?
Q. Best Practices
- Storage conditions : Keep at –20°C under argon, in amber vials to prevent photodegradation.
- Stability testing : Monitor by HPLC every 3 months; degradation peaks appear at ~4.2 minutes (hydrolyzed product) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
